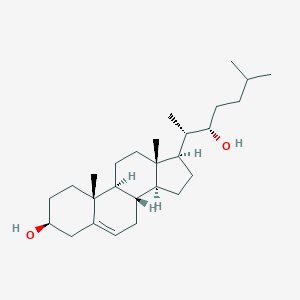

22(S)-Hydroxycholesterol

描述

(22S)-22-Hydroxycholesterol is a naturally occurring oxysterol, a derivative of cholesterol. It is characterized by the presence of a hydroxyl group at the 22nd carbon position in the sterol backbone. This compound plays a significant role in various biological processes, including cholesterol metabolism and regulation of gene expression.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 22(S)-Hydroxycholesterol typically involves the hydroxylation of cholesterol. One common method is the use of cytochrome P450 enzymes, which catalyze the hydroxylation at the 22nd position. This enzymatic reaction requires specific conditions, including the presence of oxygen and cofactors such as NADPH.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms that express the necessary cytochrome P450 enzymes. These microorganisms are cultured under controlled conditions to optimize the yield of the desired oxysterol.

化学反应分析

Types of Reactions: (22S)-22-Hydroxycholesterol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different hydroxylated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of 22(S)-Hydroxycholesterol, each with distinct biological activities.

科学研究应用

Metabolic Regulation and Lipid Metabolism

22(S)-HC has been shown to modulate lipid and glucose metabolism through its interaction with liver X receptors (LXRs). Research indicates that 22(S)-HC influences the expression of lipogenic genes differently across various cell types. For instance, in human myotubes, it downregulates fatty acid synthase and decreases de novo lipogenesis, while showing an increase in glucose uptake . In contrast, it upregulates certain lipogenic genes in HepG2 cells (a liver cell line) and SGBS cells (adipocyte-derived cells), indicating a complex regulatory mechanism depending on the cellular context.

Table 1: Effects of this compound on Lipid Metabolism

| Cell Type | Effect on Lipogenic Genes | Effect on Glucose Uptake | De Novo Lipogenesis |

|---|---|---|---|

| Myotubes | Downregulated | Increased | Decreased |

| HepG2 | Unchanged | Tended to increase | Decreased |

| SGBS | Upregulated | Increased | Increased |

These findings suggest that 22(S)-HC could be a potential therapeutic agent for conditions like type 2 diabetes by reducing lipid accumulation in non-adipose tissues .

Type 2 Diabetes

The ability of 22(S)-HC to modulate lipid metabolism makes it a candidate for diabetes treatment. Its effects on reducing lipogenesis and enhancing glucose uptake have been linked to improved metabolic profiles in experimental models . This suggests that further investigation into its therapeutic applications could yield significant benefits for managing type 2 diabetes.

Cancer Research

Recent studies have indicated that oxysterols, including 22(S)-HC, may play a role in cancer biology. Specifically, they have been shown to influence signaling pathways relevant to tumor progression. For example, the inhibition of Sonic Hedgehog (Shh) signaling by derivatives of 22(S)-HC has been documented, suggesting a potential application in targeting specific cancer pathways . This could lead to novel treatments that exploit the modulation of these signaling pathways.

Table 2: Urinary Oxysterols as Biomarkers

| Oxysterol | Association with Disease | Reference |

|---|---|---|

| 24(S)-Hydroxycholesterol | Cholestatic liver disease | |

| 27-Hydroxycholesterol | Liver fibrosis | |

| 22(R)-Hydroxycholesterol | Pediatric liver disease marker |

Research Insights and Case Studies

Research into the applications of 22(S)-HC continues to evolve. A multicenter study highlighted its potential as a non-invasive biomarker for cholestatic liver disease in children, emphasizing the need for further exploration of oxysterols in clinical settings . Additionally, studies exploring the mechanistic pathways influenced by 22(S)-HC provide valuable insights into its role as a modulator of cellular processes.

作用机制

The mechanism of action of 22(S)-Hydroxycholesterol involves its interaction with nuclear receptors such as liver X receptors (LXRs). Upon binding to these receptors, the compound modulates the expression of genes involved in cholesterol homeostasis, lipid metabolism, and inflammatory responses. This regulation occurs through the activation of specific signaling pathways that control gene transcription.

相似化合物的比较

(25S)-25-Hydroxycholesterol: Another oxysterol with a hydroxyl group at the 25th position.

(24S)-24-Hydroxycholesterol: Hydroxylated at the 24th position, involved in brain cholesterol metabolism.

(27S)-27-Hydroxycholesterol: Hydroxylated at the 27th position, known for its role in immune regulation.

Uniqueness: (22S)-22-Hydroxycholesterol is unique due to its specific hydroxylation pattern, which confers distinct biological activities compared to other oxysterols. Its ability to modulate gene expression through LXRs sets it apart from other similar compounds, making it a valuable molecule in both research and therapeutic contexts.

生物活性

22(S)-Hydroxycholesterol (22(S)-HC) is a biologically active oxysterol derived from cholesterol. It plays a significant role in various physiological processes, particularly in lipid metabolism and cellular signaling pathways. This article reviews the biological activity of 22(S)-HC, focusing on its mechanisms of action, effects on different cell types, and potential therapeutic implications.

Liver X Receptor Modulation

22(S)-HC acts as a modulator of Liver X Receptors (LXRs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism. Research indicates that 22(S)-HC can exert both agonistic and antagonistic effects on LXR activity depending on the cellular context. For instance, it has been shown to downregulate lipogenic genes in myotubes while upregulating them in other cell types like HepG2 and SGBS cells . This differential regulation suggests that 22(S)-HC may have a complex role in metabolic processes.

Lipid Metabolism

In various studies, 22(S)-HC has been observed to influence lipid metabolism significantly. It reduces de novo lipogenesis in myotubes and HepG2 cells but increases it in SGBS cells . Additionally, it enhances glucose uptake in muscle cells, indicating its potential role in managing metabolic disorders such as type 2 diabetes .

Anti-Cancer Properties

Recent findings suggest that 22(S)-HC may influence cancer cell behavior. Specifically, it has been implicated in altering the migratory patterns of breast cancer cells, potentially affecting their metastatic properties . This highlights the compound's relevance not only in metabolic regulation but also in cancer biology.

Cholesterol Homeostasis

22(S)-HC is involved in cholesterol homeostasis by modulating the expression of genes related to cholesterol transport and metabolism. It has been shown to affect cholesterol efflux mechanisms, although its direct impact on cholesterol levels remains complex and context-dependent .

Case Studies and Experimental Data

- Lipid Metabolism Study : In a controlled study, treatment with 22(S)-HC resulted in varied effects on lipogenic gene expression across different cell lines. For example:

- Cancer Cell Migration : A study indicated that 22(S)-HC modulates the migratory behavior of breast cancer cells, suggesting its potential as a therapeutic target for metastasis prevention .

Summary Table of Biological Activities

| Biological Activity | Effect | Cell Type |

|---|---|---|

| LXR Modulation | Agonistic/antagonistic effects | Various |

| Lipid Metabolism | Decreased lipogenesis in myotubes | Myotubes |

| Increased lipogenesis in SGBS cells | SGBS Cells | |

| Glucose Uptake | Increased glucose uptake | Myotubes |

| Cancer Cell Behavior | Alters migratory patterns | Breast Cancer Cells |

| Cholesterol Efflux | Modulates cholesterol transport | HepG2 Cells |

属性

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPAXNJLEKLXNO-GFKLAVDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@@H](CCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313409 | |

| Record name | (22R)-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 22b-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17954-98-2, 22348-64-7 | |

| Record name | (22R)-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17954-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-ene-3,22-diol, (3beta,22R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017954982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (22R)-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22b-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。